Enhanced Lipophilicity (LogP) Relative to the Non-Fluorinated Parent Scaffold
The 2‑fluorophenylsulfonyl derivative exhibits a higher calculated partition coefficient than the unsubstituted 1‑(phenylsulfonyl)‑1H‑indole, increasing logP by approximately 1.5–1.9 log units based on available predicted values . This difference is consistent with the well‑characterized lipophilicity‑enhancing effect of aromatic fluorine substitution in medicinal chemistry [1].
| Evidence Dimension | Octanol–water partition coefficient (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.10 (ChemSrc calculation) / XLogP3-AA = 3.3 (Alfa Chemistry) |
| Comparator Or Baseline | 1-(Phenylsulfonyl)-1H-indole: typical predicted LogP ≈ 2.2–2.6 for the unsubstituted phenylsulfonyl scaffold; exact experimental value not retrieved from primary literature |
| Quantified Difference | ΔLogP ≈ +1.5–1.9 (ChemSrc vs. typical unsubstituted) or ΔXLogP3-AA ≈ +0.7–1.1 (Alfa Chemistry vs. estimated baseline) |
| Conditions | In silico prediction (ChemSrc proprietary algorithm; XLogP3-AA version 3.0). Experimental logP not available. |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and blood–brain barrier penetration, a critical parameter for CNS-targeted programs where 1‑arylsulfonylindoles are frequently deployed as 5‑HT₆ receptor ligand scaffolds .
- [1] Böhm HJ, Banner D, Bendels S, et al. Fluorine in Medicinal Chemistry. ChemBioChem. 2004;5(5):637‑643. View Source
